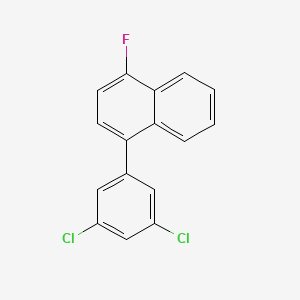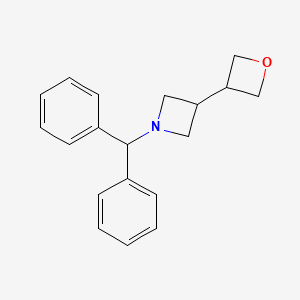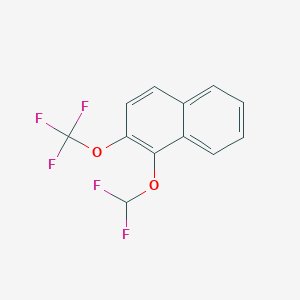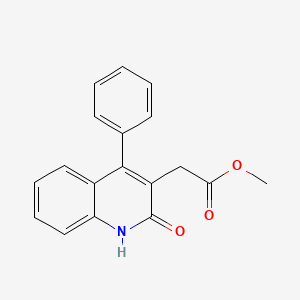
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a complex organic compound with a unique structure that includes a quinoline core substituted with a trifluoromethyl group and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the acetohydrazide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated analogs.
科学的研究の応用
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the trifluoromethyl group can enhance the compound’s lipophilicity and cellular uptake. The acetohydrazide moiety may interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Oxo-6-methylquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-chloroquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-bromoquinolin-1(4H)-yl)acetohydrazide
Uniqueness
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.
特性
分子式 |
C12H10F3N3O2 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetohydrazide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)7-1-2-9-8(5-7)10(19)3-4-18(9)6-11(20)17-16/h1-5H,6,16H2,(H,17,20) |
InChIキー |
WXMFWFDCPBKCOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)


![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)



